molecular formula C13H11N3OS B3017040 4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 1018128-75-0

4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No.: B3017040
CAS No.: 1018128-75-0
M. Wt: 257.31
InChI Key: ALVFFDHVDGENPD-UHFFFAOYSA-N
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Description

4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline ( 1018128-75-0) is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,2,4-oxadiazole heterocyclic ring, which is widely recognized in medicinal chemistry as a stable bioisostere for amides and esters, offering enhanced metabolic stability and favorable drug-like properties . The integration of the 5-methylthiophen-2-yl moiety and an aniline group makes this compound a valuable scaffold for constructing novel derivatives in drug discovery programs. The 1,2,4-oxadiazole core is a privileged structure in pharmaceutical research, with derivatives demonstrating a broad spectrum of biological activities . Compounds based on this scaffold have shown significant promise in areas such as antibacterial and antioxidant research . Specifically, novel 1,2,4-oxadiazole derivatives have exhibited potent in vitro antibacterial activity against strains like Escherichia coli and Bacillus subtilis, as well as potent free radical scavenging capabilities in antioxidant assessments . The molecular framework also lends itself to computational chemistry studies, including Density Functional Theory (DFT) calculations for investigating electronic properties and molecular docking studies to predict interactions with biological targets like bacterial proteins and enzymes . This compound is intended for use in laboratory research applications only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, consulting safety data sheets prior to use.

Properties

IUPAC Name

4-[3-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-8-2-7-11(18-8)12-15-13(17-16-12)9-3-5-10(14)6-4-9/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVFFDHVDGENPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NOC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1.1. Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes selective transformations under specific reagents:

  • Hydrolysis : Acidic or basic conditions cleave the oxadiazole ring. For example, refluxing with concentrated HCl yields a diamide derivative via ring opening .

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the N–O bond, forming a diamine intermediate .

  • Electrophilic Substitution : Electron-deficient positions on the oxadiazole may react with electrophiles, though steric hindrance from the thiophene and aniline groups limits reactivity.

1.2. Thiophene Reactivity

The 5-methylthiophene moiety participates in:

  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) occurs at the α-position relative to sulfur, though the methyl group directs further substitution .

  • Oxidation : Strong oxidants like H₂O₂ convert the thiophene ring to a sulfone, altering electronic properties .

1.3. Aniline Reactivity

The aniline group enables:

  • Diazotization : Treatment with NaNO₂/HCl forms a diazonium salt, enabling coupling reactions (e.g., with phenols to form azo dyes) .

  • Acetylation : Reacts with acetic anhydride to form acetanilide derivatives .

Key Reactions and Conditions

Reaction Type Reagents/Conditions Major Products Yield Notes
Hydrolysis6M HCl, reflux, 12hDiamide derivative60–70% Ring cleavage via acid-catalyzed mechanism
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C5-Methylthiophene-linked diamine85% Selective reduction of N–O bond
DiazotizationNaNO₂, HCl (0–5°C), then β-naphtholAzo dye (red precipitate)75–80% Coupling at para position of aniline
Thiophene NitrationHNO₃, H₂SO₄, 0°C, 2h3-Nitro-5-methylthiophene derivative50–55% Steric hindrance lowers yield

Mechanistic Insights

  • Hydrolysis : Protonation of the oxadiazole’s oxygen initiates ring opening, followed by nucleophilic attack by water (acidic) or hydroxide (basic) .

  • Diazotization : The aniline’s –NH₂ group reacts with nitrous acid to form a diazonium ion, which couples with electron-rich aromatics .

  • Thiophene Oxidation : Electrophilic attack at sulfur forms a sulfoxide intermediate, further oxidized to sulfone .

Comparative Reactivity with Analogues

Compound Key Functional Groups Reactivity Differences
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline1,3,4-Oxadiazole, anilineHigher oxadiazole stability; slower hydrolysis
5-MethylthiazoleThiazole, methylThiazole undergoes faster electrophilic substitution
3-(5-Methylthiophen-2-yl)-1,2,4-thiadiazoleThiadiazole, thiopheneThiadiazole’s sulfur enhances aromatic electrophilicity

Scientific Research Applications

Overview

4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline is a heterocyclic compound notable for its diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound combines a thiophene ring, an oxadiazole ring, and an aniline moiety, which contribute to its unique properties and functionalities.

Medicinal Chemistry

This compound is under investigation for its potential therapeutic properties:

  • Antimicrobial Activity : Studies suggest that compounds with oxadiazole rings exhibit significant antimicrobial properties. The incorporation of the thiophene moiety may enhance this activity due to its electron-donating characteristics.
  • Anticancer Properties : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development in cancer therapies .
  • Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation .

Materials Science

The unique structural features of this compound make it valuable in materials science:

  • Fluorescent Dyes : Its ability to absorb and emit light makes it suitable for developing fluorescent dyes used in imaging and labeling applications .
  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties allow it to be used as a material in OLEDs, contributing to advancements in display technologies .
  • Sensors : Its chemical reactivity can be harnessed to create sensors for detecting various analytes, including gases and biomolecules .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : It can be employed in the synthesis of more complex heterocycles and pharmaceuticals through various chemical reactions such as substitution and cyclization.

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria .
  • Fluorescent Properties : Research conducted on the photophysical properties of thiophene-containing oxadiazoles showed that these compounds could serve as effective fluorescent probes in biological systems. The study highlighted the potential use of this compound in bioimaging applications due to its favorable emission characteristics .
  • OLED Applications : In a recent patent filing, the use of this compound in OLED technology was described. The findings suggested that its incorporation into device architectures improved efficiency and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase, which is relevant in cancer therapy . The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound C₁₃H₁₂N₄OS 272.33 3.1 (est.) <0.1 (aqueous)
4-(3-tert-Butyl-oxadiazol-5-yl)aniline C₁₁H₁₄N₄O 230.26 2.8 0.5 (DMSO)
2-[3-(Thiophen-2-yl)-oxadiazol-5-yl]aniline C₁₁H₈N₄OS 257.30 2.5 0.3 (DMSO)

*LogP values estimated using ChemDraw software.

Biological Activity

4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline is a heterocyclic compound featuring a thiophene ring, an oxadiazole ring, and an aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will explore the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C13H11N3OS
  • Molecular Weight : 253.31 g/mol
  • CAS Number : 1018128-75-0

The 1,2,4-oxadiazole ring is a significant pharmacophore in many active pharmaceutical ingredients. Compounds containing this structure can interact with various biological targets through multiple mechanisms:

  • Antimicrobial Activity : The compound exhibits significant activity against a range of bacterial strains.
  • Anticancer Properties : It has been shown to inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, reducing cytokine release.

Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntioxidantModerate antioxidant activity

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • One-Pot Reaction : Involves amidoximes and isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature.
  • Cyclization Reactions : The oxadiazole ring can be formed from hydrazide derivatives of thiazole compounds.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various oxadiazole derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

Research involving the compound's anticancer effects revealed that it inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis. The study utilized flow cytometry to analyze cell cycle changes and confirmed increased levels of apoptotic markers.

Case Study 3: Anti-inflammatory Mechanisms

In vitro studies indicated that the compound reduced the release of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline, and what reaction conditions are typically employed?

  • Methodological Answer : The compound can be synthesized via two primary routes:

Amidoxime Route : React tert-butylamidoxime with 4-aminobenzoic acid activated by carbonyldiimidazole (CDI) in DMF. Cyclodehydration at 120°C for 4 hours forms the oxadiazole core .

1,3-Dipolar Cycloaddition : Use nitrile oxides and nitriles under thermal or microwave conditions to construct the oxadiazole ring. For light-sensitive intermediates, reactions should be conducted in foil-covered vessels .

  • Table 1 : Comparison of Synthetic Routes

RouteYieldKey ConditionsReference
Amidoxime59%CDI activation, DMF, 120°C, 4h
1,3-Dipolar Cycload.N/A*Microwave, light-protected steps
*Yield data not explicitly reported for the target compound but inferred from analogous syntheses.

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : The gold standard for unambiguous confirmation. Use SHELXL for refinement, especially for resolving twinning or low-resolution data .
  • Spectroscopy : ¹H/¹³C NMR to verify aromatic protons and oxadiazole/thiophene substituents. Mass spectrometry (HRMS) for molecular ion validation.
    • Key Tip : Cross-validate crystallographic data with spectroscopic results to rule out tautomeric or conformational ambiguities .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when encountering low cyclodehydration efficiency?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with high-boiling solvents like toluene or xylene to improve cyclization .
  • Catalysts : Add p-toluenesulfonic acid (PTSA) or molecular sieves to absorb water and drive cyclodehydration .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 10–15% compared to conventional heating .

Q. When crystallographic data contradicts spectroscopic analysis (e.g., NMR suggests a different tautomer), how should researchers resolve such discrepancies?

  • Methodological Answer :

  • Refinement Checks : Re-analyze SHELXL parameters (e.g., hydrogen atom placement, thermal displacement). Use the TWIN command for twinned crystals .
  • Computational Validation : Perform DFT calculations to compare energy-minimized tautomers with experimental data.
  • Supplementary Techniques : IR spectroscopy to identify functional groups (e.g., NH₂ stretch in aniline) .

Q. What methodological considerations are critical when evaluating the antitumor activity of this compound derivatives in vitro?

  • Methodological Answer :

  • Cell Line Panels : Test against 10–12 cancer cell lines (e.g., MCF-7, HeLa) using a monolayer cell-survival assay.
  • Dose-Response Analysis : Calculate IC₅₀ values via nonlinear regression of MTT or SRB assay data. Structural analogs have shown mean IC₅₀ values of ~9.4 µM .
  • Control Experiments : Include reference drugs (e.g., doxorubicin) and validate cytotoxicity in non-cancerous cell lines.

Q. How can researchers address challenges in crystallizing this compound derivatives for X-ray analysis?

  • Methodological Answer :

  • Solvent Screening : Use ethanol/water or DMSO/ether mixtures for slow evaporation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., tert-butyl derivatives) to induce nucleation .
  • Cryoprotection : For unstable crystals, use glycerol or paraffin oil during data collection .

Data Contradiction Analysis Example

Scenario : NMR suggests a single tautomer, but X-ray reveals disorder in the oxadiazole ring.

  • Resolution :
    • Re-process NMR data with NOESY to detect spatial proximities.
    • Model disorder in SHELXL using PART instructions and refine occupancy ratios .
    • Validate with temperature-dependent NMR to assess dynamic equilibria.

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